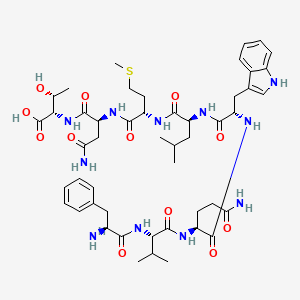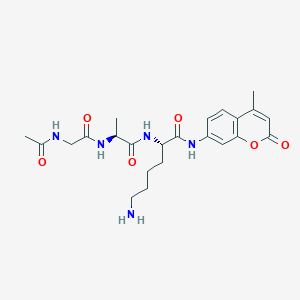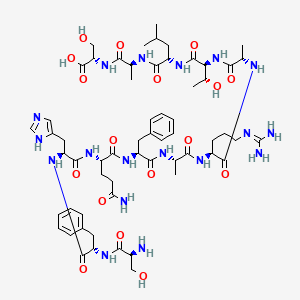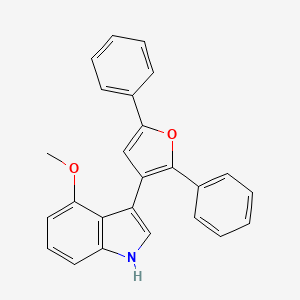![molecular formula C12H20O6 B12388794 (3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol](/img/structure/B12388794.png)
(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano2,3-d[1,3]dioxol-6-ol is a complex organic molecule. It features multiple stereocenters and isotopic labels, making it a valuable compound for various scientific studies, particularly in the fields of organic chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the dioxolane and furan rings, as well as the introduction of isotopic labels. The reaction conditions typically involve the use of protecting groups, selective deprotection, and stereoselective reactions to ensure the correct configuration of the stereocenters.
Industrial Production Methods
Industrial production of such a complex molecule is challenging and often requires specialized equipment and techniques. The process may involve the use of automated synthesizers and high-throughput screening to optimize the reaction conditions and yield.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The dioxolane and furan rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a model system to study stereoselective reactions and isotopic labeling. It helps researchers understand the mechanisms of complex organic reactions.
Biology
In biological studies, the isotopic labels in the compound can be used to trace metabolic pathways and study enzyme mechanisms. This is particularly useful in understanding how organisms process different molecules.
Medicine
In medicine, the compound can be used in drug development and testing. Its complex structure and isotopic labels make it a valuable tool for studying drug metabolism and pharmacokinetics.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique structure allows for the exploration of novel catalytic reactions and material properties.
作用機序
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes and other proteins, altering their activity and function. The isotopic labels can provide detailed information about the molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- (3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuran
- (3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d][1,3]dioxol-6-ol
Uniqueness
The uniqueness of (3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano2,3-d[1,3]dioxol-6-ol lies in its isotopic labels and stereochemistry. These features make it particularly valuable for detailed mechanistic studies and tracing experiments in various scientific fields.
特性
分子式 |
C12H20O6 |
|---|---|
分子量 |
266.24 g/mol |
IUPAC名 |
(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol |
InChI |
InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6-,7+,8-,9-,10-/m1/s1/i5+1,6+1,7+1,8+1,9+1,10+1 |
InChIキー |
KEJGAYKWRDILTF-JLJDSHMISA-N |
異性体SMILES |
CC1(O[13CH2][13C@@H](O1)[13C@@H]2[13C@@H]([13C@@H]3[13C@H](O2)OC(O3)(C)C)O)C |
正規SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-[[(4S)-4-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B12388713.png)
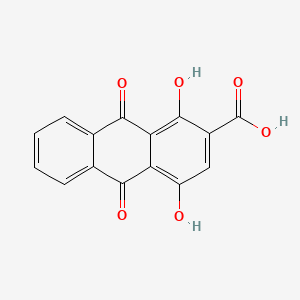
![1-[4-[4-(4-fluorophenyl)-2-[4-[5-(4-fluorophenyl)-4-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B12388723.png)
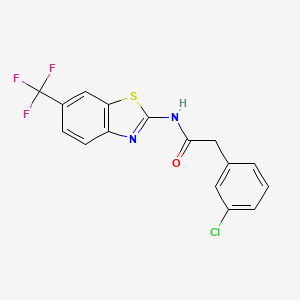
![3,5-diamino-1-(3,4-dichlorophenyl)-1H-pyrano[3,2-a]phenazine-2-carbonitrile](/img/structure/B12388734.png)
![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12388739.png)

